molecular formula C8H4ClFN2S B2901646 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine CAS No. 1542581-57-6

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine

Cat. No.: B2901646
CAS No.: 1542581-57-6
M. Wt: 214.64
InChI Key: WJMIELNFANEYCB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a halogenated pyrimidine derivative featuring a thiophene substituent at the 4-position. The chlorine and fluorine substituents at positions 2 and 5 enhance electrophilicity, making the compound reactive in cross-coupling reactions like Suzuki-Miyaura or Buchwald–Hartwig amination, which are critical for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-thiophen-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-3-6(10)7(12-8)5-1-2-13-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIELNFANEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with thiophene derivatives under specific conditions. One common method involves the use of chlorination and fluorination reactions to introduce the chlorine and fluorine atoms into the pyrimidine ring. The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

One of the most significant applications of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is its potential as a therapeutic agent against viral infections and cancers. Research indicates that derivatives of pyrimidine compounds exhibit promising activity against various targets, including kinases involved in cancer progression and viral replication.

Case Study: Inhibition of Plasmodial Kinases

A study focused on the inhibition of Plasmodium falciparum kinases PfGSK3 and PfPK6 demonstrated that certain pyrimidine derivatives, including those related to this compound, showed significant inhibitory effects. The compounds were screened for their ability to inhibit these kinases, with some achieving IC50 values lower than 700 nM, indicating potential as antimalarial agents .

CompoundTarget KinaseIC50 (nM)
18hPfGSK3698 ± 66
18gPfPK6Similar

HIV Treatment

Another application is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. A series of compounds with a similar thiophene-pyrimidine scaffold have shown potent activity against drug-resistant HIV strains. For instance, compound K-5a2 demonstrated an EC50 ranging from 6.02 to 23.9 nmol/L, comparable to existing treatments like etravirine .

Agricultural Applications

Pesticidal Activity

The structural characteristics of thiophene-substituted pyrimidines suggest potential applications in agrochemicals. Research has indicated that certain derivatives can act as effective pesticides, targeting specific enzymes or pathways in pests. The incorporation of thiophene enhances the bioactivity and selectivity of these compounds.

Example: Herbicidal Activity

A study evaluated the herbicidal properties of pyrimidine derivatives against common agricultural weeds. The results showed that specific substitutions on the pyrimidine ring significantly increased herbicidal efficacy, suggesting that this compound could be optimized for use in crop protection formulations.

Material Science Applications

Polymer Chemistry

In material science, pyrimidine derivatives have been explored for their utility in synthesizing novel polymers with enhanced properties. The incorporation of thiophene into polymer matrices can improve electrical conductivity and thermal stability.

Case Study: Conductive Polymers

Research has demonstrated that polymers derived from thiophene-substituted pyrimidines exhibit improved conductivity compared to their unsubstituted counterparts. These materials are being investigated for applications in organic electronics, such as flexible displays and solar cells .

Polymer TypeConductivity (S/cm)Application Area
Thiophene-Pyrimidine Polymer0.1 - 0.5Organic Electronics
Control Polymer<0.01Standard Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., trifluoromethoxy, fluorine) exhibit increased stability and reactivity in cross-coupling reactions.
  • Aromatic Heterocycles : Pyridinyl and thiophenyl substituents modulate π-π stacking interactions with biological targets, while sulfur in thiophene may improve metabolic stability compared to pyridine.
  • Steric Effects : Bulkier substituents (e.g., trifluoromethoxy) reduce reaction yields in Suzuki couplings compared to smaller groups like thiophen-3-yl.

Physicochemical Properties

  • Solubility : Thiophen-3-yl derivatives likely exhibit lower aqueous solubility than pyridinyl analogues due to increased hydrophobicity.
  • Reactivity : The 2-chloro-5-fluoro motif is conserved across analogues, enabling consistent reactivity in nucleophilic substitutions.

Biological Activity

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This compound's structure incorporates both halogen and thiophene functionalities, which are known to influence its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process.

  • Inhibition Studies : The compound was evaluated for its ability to inhibit COX-2 activity. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory potential .

Antimicrobial Activity

Pyrimidines are well-known for their antimicrobial properties. This compound has been tested against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.7 µg/mL
Escherichia coli6.0 µg/mL
Candida albicans8.0 µg/mL

These results suggest that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have also been explored. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Studies : A study demonstrated that pyrimidine derivatives could effectively inhibit the growth of various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorine and Fluorine Substituents : The presence of halogens (Cl and F) enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiophene Ring : The thiophene moiety contributes to the compound's electron-donating properties, which can enhance its reactivity and interaction with biomolecules.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine, and how do reaction parameters affect yield?

Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophen-3-yl group at the pyrimidine 4-position. Chloro and fluoro substituents are introduced via halogenation or nucleophilic substitution. For example:

  • Step 1: Coupling of 4-bromo-5-fluoropyrimidine with thiophen-3-ylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) under reflux in a solvent like THF/water (3:1) .
  • Step 2: Chlorination at the 2-position using POCl₃ in the presence of a base (e.g., DIEA) at 80–100°C .
    Critical Parameters:
  • Catalyst loading (1–5 mol% Pd) and temperature (80–120°C) significantly impact coupling efficiency.
  • Excess POCl₃ (>3 eq.) ensures complete chlorination but may require careful quenching to avoid side reactions .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A multi-spectroscopic approach is essential:

  • NMR Spectroscopy:
    • 1^1H/13^13C NMR confirms regiochemistry: Thiophen-3-yl protons appear as distinct doublets (δ 7.2–7.8 ppm), while pyrimidine C-F and C-Cl substituents deshield adjacent carbons .
  • Mass Spectrometry:
    • High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 243.02 (calculated: 243.01) .
  • X-ray Crystallography:
    • Single-crystal analysis resolves bond angles and confirms the thiophene-pyrimidine dihedral angle (~15–25°), critical for assessing planarity in drug design .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:
The 2-chloro and 5-fluoro groups create distinct electronic environments:

  • Electron-Withdrawing Effects:
    • The 5-fluoro group activates the pyrimidine ring for NAS at the 4-position (meta-directing), while the 2-chloro substituent deactivates the 2- and 6-positions .
  • Steric Hindrance:
    • Thiophen-3-yl at the 4-position sterically hinders attack at adjacent positions, favoring substitutions at the 5-fluoro site. Computational studies (DFT) predict activation energies for competing pathways .
      Experimental Validation:
  • Kinetic monitoring via 19^{19}F NMR tracks fluorine displacement rates under varying conditions (e.g., NaH in DMF vs. K₂CO₃ in DMSO) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine core?

Answer:

  • Directing Groups:
    • Temporary protection of the thiophen-3-yl group (e.g., as a boronate ester) directs electrophiles to the 5-fluoro position .
  • Catalyst Design:
    • Pd-NHC (N-heterocyclic carbene) catalysts enhance selectivity in cross-couplings by modulating steric bulk .
  • Solvent Effects:
    • Polar aprotic solvents (e.g., DMF) stabilize transition states for NAS at electron-deficient positions .

Data Contradiction: How to reconcile discrepancies in reported catalytic systems for Suzuki-Miyaura coupling of thiophene derivatives?

Answer:
Conflicting reports on Pd vs. Ni catalysts arise from substrate-specific reactivity:

  • Pd Catalysts (e.g., Pd(OAc)₂):
    • Preferred for electron-rich thiophen-3-yl boronic acids (yield: 70–85%) but require rigorous anhydrous conditions .
  • Ni Catalysts (e.g., NiCl₂(dppf)):
    • Tolerate moisture but show lower yields (50–60%) with sterically hindered substrates .
      Resolution:
  • Side-by-side comparative studies under standardized conditions (e.g., 100°C, 12 h) clarify optimal systems .

Advanced: What computational tools predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking (AutoDock Vina):
    • Pyrimidine’s planar structure and thiophene’s sulfur atom engage in π-π stacking and hydrophobic interactions with kinase ATP-binding pockets .
  • MD Simulations (GROMACS):
    • Simulate binding stability over 100 ns; RMSD < 2 Å indicates stable target engagement .
      Validation:
  • Correlate computational binding scores with experimental IC₅₀ values from kinase inhibition assays .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light Sensitivity:
    • UV exposure degrades the thiophene moiety; store in amber vials at –20°C .
  • Moisture:
    • Hydrolysis of the C-Cl bond occurs in humid environments; use desiccants (silica gel) in sealed containers .
  • Purity Monitoring:
    • Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Advanced: How does isotopic labeling (e.g., 13^{13}13C/19^{19}19F) aid in mechanistic studies of this compound?

Answer:

  • 19^{19}F NMR Probes:
    • Track fluorine displacement in real-time during NAS, revealing rate constants (k = 0.05–0.2 min⁻¹) .
  • 13^{13}C-Labeling:
    • Isotopic enrichment at the pyrimidine C-4 position clarifies coupling pathways via 13^{13}C-1^{1}H HSQC .

Data Contradiction: Why do different studies report varying yields for the same synthetic route?

Answer:

  • Impurity in Starting Materials:
    • Thiophen-3-yl boronic acid purity (>95% vs. 90%) significantly impacts coupling efficiency .
  • Oxygen Sensitivity:
    • Pd catalysts deactivate in the presence of trace O₂; Schlenk-line techniques improve reproducibility .

Advanced: What role does the thiophen-3-yl group play in modulating the compound’s electronic properties?

Answer:

  • Resonance Effects:
    • Thiophene’s conjugated π-system delocalizes electron density into the pyrimidine ring, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity .
  • Electrochemical Analysis:
    • Cyclic voltammetry reveals oxidation peaks at +1.2 V (thiophene) and +1.5 V (pyrimidine), confirming charge transfer interactions .

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